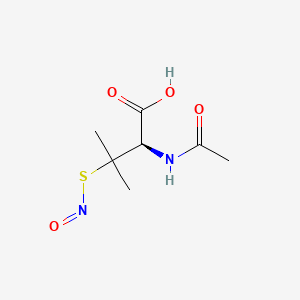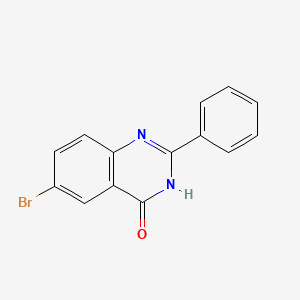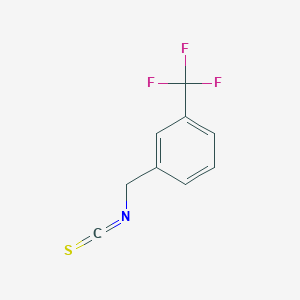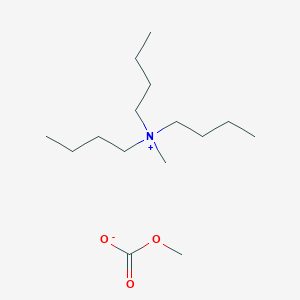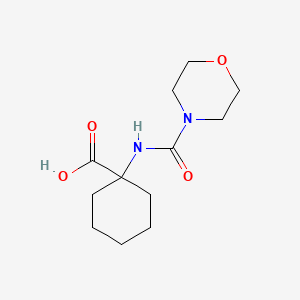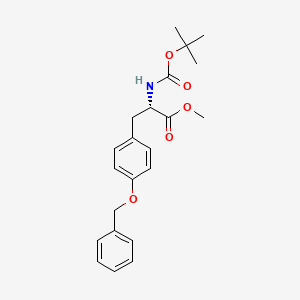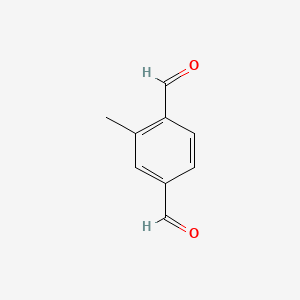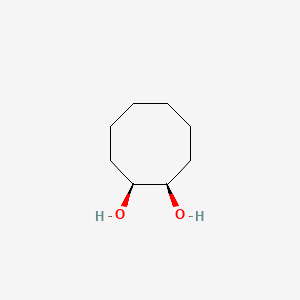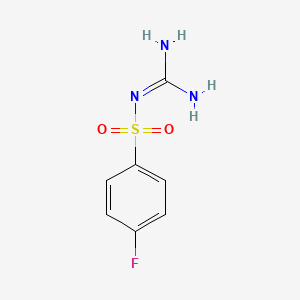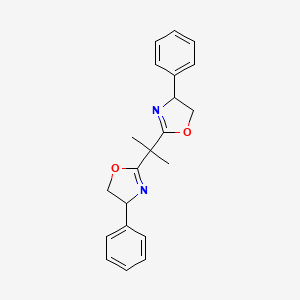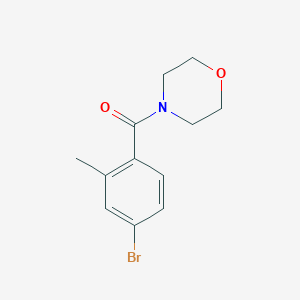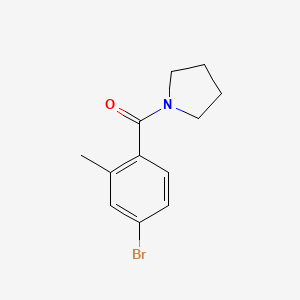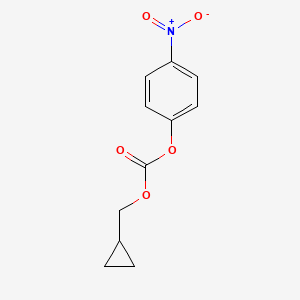![molecular formula C14H11BF3NO3 B3120915 Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) CAS No. 276669-71-7](/img/structure/B3120915.png)
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)
Overview
Description
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) is a versatile organoboron compound. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethylbenzoyl group. This compound is widely used in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI), is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with this target through its organoboron reagent component .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its stability and ease of preparation suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals and fine chemicals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Additionally, the compound’s stability and efficacy can be affected by the presence of other reagents and catalysts in the reaction environment .
Biochemical Analysis
Biochemical Properties
The full name compound is known to participate in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely used in organic chemistry . The full name compound, as a boronic acid derivative, acts as a nucleophile that forms a five-membered cyclic transition state with palladium, leading to the transmetalation .
Cellular Effects
These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The full name compound, as a boronic acid derivative, is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophile, forming a five-membered cyclic transition state with palladium, leading to the transmetalation . This is a key step in the formation of carbon-carbon bonds, which is fundamental to many biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and substituted phenyl derivatives .
Scientific Research Applications
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the development of enzyme inhibitors and other biologically active compounds.
Medicine: It is involved in the design of drugs, particularly those targeting cancer and bacterial infections.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- is unique due to the presence of both the trifluoromethyl group and the benzoylamino group. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable compound in various research applications .
Properties
IUPAC Name |
[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-6-4-9(5-7-10)13(20)19-12-3-1-2-11(8-12)15(21)22/h1-8,21-22H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPMCGIDQMEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


